Cross-Coupling Reactivity Advantage
The defining feature of 2-Bromo-4-(pyrrolidin-2-YL)pyridine is the bromine atom at the 2-position of the pyridine ring. This functional group is a well-established and highly versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations . In contrast, its closest analog, 4-(pyrrolidin-2-yl)pyridine (CAS 128562-25-4), lacks this reactive halogen and thus cannot directly participate in these crucial C-C and C-N bond-forming reactions, severely limiting its downstream synthetic utility for library generation and SAR exploration .
| Evidence Dimension | Reactivity for Metal-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Contains 2-Bromo substituent; suitable for Suzuki, Buchwald-Hartwig, etc. |
| Comparator Or Baseline | 4-(Pyrrolidin-2-yl)pyridine (CAS 128562-25-4) lacks a halogen; no direct cross-coupling reactivity. |
| Quantified Difference | Binary difference (Reactive vs. Non-reactive) |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions |
Why This Matters
This difference is critical for procurement: 2-Bromo-4-(pyrrolidin-2-YL)pyridine is chosen specifically to enable late-stage functionalization, whereas the non-brominated analog is a synthetic dead-end for such strategies.
